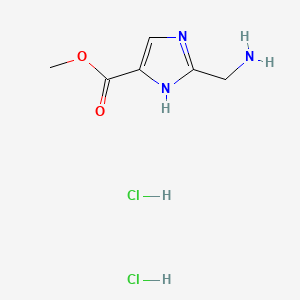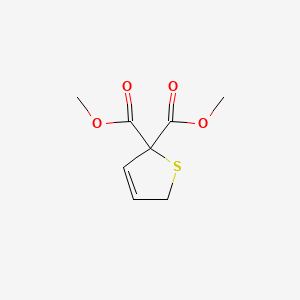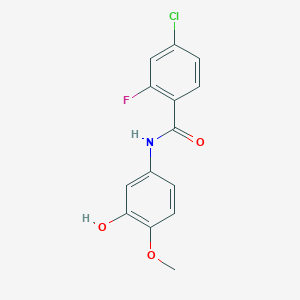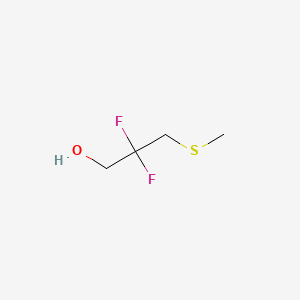![molecular formula C10H14F2O2 B6604655 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one CAS No. 2016575-80-5](/img/structure/B6604655.png)
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one, also known as 9,9-difluoro-1-oxaspiro[5.5]undecane, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in the field of organic chemistry. 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is a bicyclic molecule with a molecular formula of C10H13F2O and a molecular weight of 179.2 g/mol. It is a colorless, oily liquid with a boiling point of 115.6°C and a melting point of -72.5°C. This compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug etodolac, the anti-malarial drug artemether, and the antifungal drug terbinafine. In addition, this compound has been used in the synthesis of various agrochemicals, such as the herbicide trifluralin and the insecticide fenpropathrin.
Mecanismo De Acción
The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one is not well understood. However, it is believed to be involved in a variety of biochemical and physiological processes. It has been reported to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It has also been reported to have anti-inflammatory, analgesic, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, this compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of experiments. The main limitation of using 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one. These include further exploration of its potential applications in the synthesis of pharmaceuticals and agrochemicals, further investigation of its biochemical and physiological effects, and exploration of its potential therapeutic uses. In addition, further research is needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one-1-oxaspiro[5.5]undecan-4-one can be synthesized by a variety of methods. The most common method is the Claisen rearrangement of 2-chloro-1-fluoro-9-oxaspiro[5.5]undecane, which is achieved by heating the reactant in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic acid, the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonyl chloride, and the reaction of 1-fluoro-9-oxaspiro[5.5]undecane with trifluoromethanesulfonic anhydride.
Propiedades
IUPAC Name |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDJYZJXHXFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC(CC2)(F)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)


